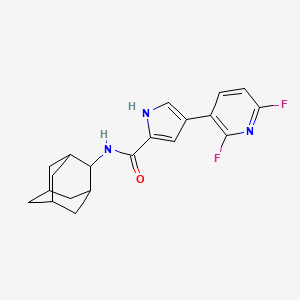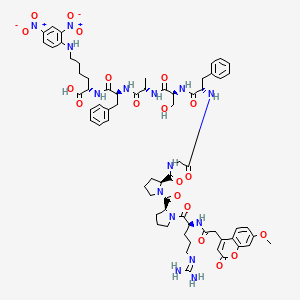![molecular formula C44H65N11O10S B15141634 [DAla4] Substance P (4-11)](/img/structure/B15141634.png)
[DAla4] Substance P (4-11)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[DAla4] Substance P (4-11) is a synthetic analog of Substance P, a neuropeptide involved in various physiological processes such as pain perception and inflammation. This compound is specifically designed to inhibit the binding of Substance P to its receptors, making it a valuable tool in neurochemical research .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [DAla4] Substance P (4-11) involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain.
Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: While specific industrial production methods for [DAla4] Substance P (4-11) are not widely documented, large-scale peptide synthesis generally follows similar principles as laboratory-scale SPPS, with optimizations for yield and purity .
Types of Reactions:
Oxidation: [DAla4] Substance P (4-11) can undergo oxidation reactions, particularly at methionine residues.
Reduction: Reduction reactions may be used to modify disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reactions: Typically involve the use of protected amino acids and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products: The major products of these reactions are modified peptides with altered biological activities .
科学研究应用
[DAla4] Substance P (4-11) is widely used in scientific research, particularly in the fields of:
Neurochemistry: To study the role of Substance P in neurotransmission and pain pathways.
Pharmacology: As a tool to investigate the binding and activity of neurokinin receptors.
Medicine: Potential therapeutic applications in pain management and inflammatory diseases.
Biochemistry: To explore peptide-receptor interactions and signal transduction mechanisms
作用机制
[DAla4] Substance P (4-11) exerts its effects by inhibiting the binding of Substance P to its receptors, particularly the neurokinin-1 (NK1) receptor. This inhibition prevents the activation of downstream signaling pathways involved in pain perception and inflammation. The compound’s mechanism involves competitive binding to the receptor, thereby blocking the natural ligand’s access .
相似化合物的比较
Substance P: The natural ligand for NK1 receptors.
Eledoisin: Another tachykinin peptide with similar biological activities.
Neurokinin A and B: Other members of the tachykinin family with overlapping functions.
Uniqueness: [DAla4] Substance P (4-11) is unique due to its specific modifications, which enhance its stability and binding affinity compared to the natural peptide. These modifications make it a valuable tool for studying receptor-ligand interactions and developing potential therapeutic agents .
属性
分子式 |
C44H65N11O10S |
|---|---|
分子量 |
940.1 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2R)-2-aminopropanoyl]amino]pentanediamide |
InChI |
InChI=1S/C44H65N11O10S/c1-25(2)21-32(43(64)51-29(38(48)59)19-20-66-4)50-37(58)24-49-40(61)33(22-27-11-7-5-8-12-27)54-44(65)34(23-28-13-9-6-10-14-28)55-42(63)31(16-18-36(47)57)53-41(62)30(15-17-35(46)56)52-39(60)26(3)45/h5-14,25-26,29-34H,15-24,45H2,1-4H3,(H2,46,56)(H2,47,57)(H2,48,59)(H,49,61)(H,50,58)(H,51,64)(H,52,60)(H,53,62)(H,54,65)(H,55,63)/t26-,29+,30+,31+,32+,33+,34+/m1/s1 |
InChI 键 |
UBTXIXKYOWTVEU-QVQAXNPISA-N |
手性 SMILES |
C[C@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


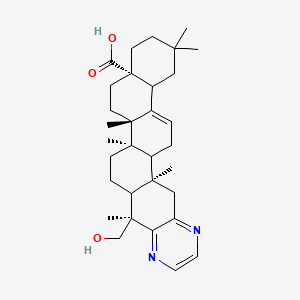
![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B15141578.png)

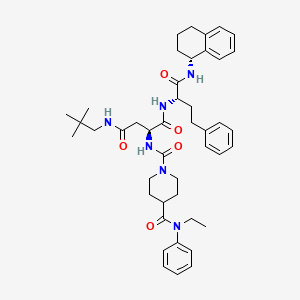
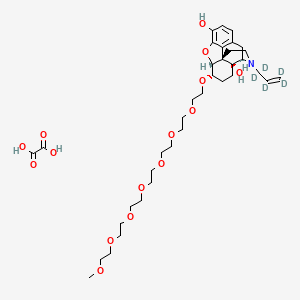
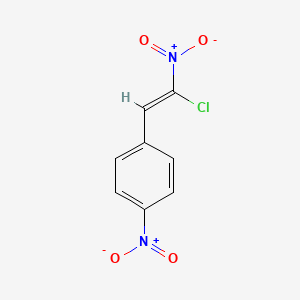
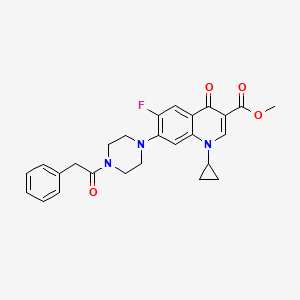

![sodium;(2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B15141610.png)
![2-(dimethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B15141611.png)
